4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of both a fluorosulfonyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorosulfonyl and trifluoromethyl groups.
Reduction Reactions: Under specific conditions, the fluorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield halogenated or nitrated derivatives, while reduction reactions can produce sulfonamides.
Scientific Research Applications
4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound lacks the fluorosulfonyl group but shares the trifluoromethyl group, making it useful for comparative studies in fluorinated chemistry.
4-(Fluorosulfonyl)benzoic acid: This compound lacks the trifluoromethyl group but contains the fluorosulfonyl group, providing insights into the effects of different substituents on the benzoic acid core.
Uniqueness: 4-(Fluorosulfonyl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorosulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4F4O4S |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-fluorosulfonyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O4S/c9-8(10,11)6-3-4(17(12,15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14) |
InChI Key |
VUQPJOXEXAAONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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